1-benzyl-N-(4-methylphenyl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-N-(4-methylphenyl)piperidin-4-amine is a chemical compound with the molecular formula C19H24N2 It is a derivative of piperidine, a heterocyclic amine that is widely used in organic synthesis and pharmaceutical research
Vorbereitungsmethoden
The synthesis of 1-benzyl-N-(4-methylphenyl)piperidin-4-amine typically involves the reaction of piperidine with benzyl chloride and 4-methylphenylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-benzyl-N-(4-methylphenyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions include ketones and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction reactions include alcohols and amines.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in substitution reactions include halogens, alkylating agents, and nucleophiles. The major products formed from substitution reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-benzyl-N-(4-methylphenyl)piperidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: This compound is used in the study of biological processes and pathways. It is also used in the development of new drugs and therapeutic agents.
Medicine: this compound is used in the development of new pharmaceuticals and medical treatments. It is also used in the study of disease mechanisms and drug interactions.
Industry: This compound is used in the production of various industrial chemicals and materials. It is also used in the development of new industrial processes and technologies.
Wirkmechanismus
The mechanism of action of 1-benzyl-N-(4-methylphenyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-benzyl-N-(4-methylphenyl)piperidin-4-amine can be compared with other similar compounds, such as:
1-benzyl-N-(4-methoxybenzyl)piperidin-4-amine: This compound has a similar structure but contains a methoxy group instead of a methyl group. It has different chemical properties and applications.
1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine: This compound contains a trifluoromethyl group, which imparts different chemical and biological properties. It is used in different research and industrial applications.
Piperine: A naturally occurring piperidine derivative found in black pepper. It has various biological activities, including antioxidant and anti-inflammatory effects.
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in scientific research and industry.
Eigenschaften
Molekularformel |
C19H24N2 |
---|---|
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
1-benzyl-N-(4-methylphenyl)piperidin-4-amine |
InChI |
InChI=1S/C19H24N2/c1-16-7-9-18(10-8-16)20-19-11-13-21(14-12-19)15-17-5-3-2-4-6-17/h2-10,19-20H,11-15H2,1H3 |
InChI-Schlüssel |
WJDGULMMAVTTSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2CCN(CC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.